4-Cyclopentylbutan-1-ol
Overview
Description
4-Cyclopentylbutan-1-ol is an organic compound with the molecular formula C9H18O It is a cycloalkane derivative, specifically a cyclopentane ring attached to a butanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Cyclopentylbutan-1-ol can be synthesized through several methods. One common approach involves the reaction of cyclopentylmagnesium bromide with butanal, followed by hydrolysis. The reaction conditions typically include anhydrous ether as a solvent and a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, this compound can be produced through the hydrogenation of cyclopentylbutanone. This process involves the use of a metal catalyst, such as palladium or platinum, under high pressure and temperature conditions. The hydrogenation reaction reduces the ketone group to an alcohol, yielding this compound.
Chemical Reactions Analysis
Types of Reactions
4-Cyclopentylbutan-1-ol undergoes various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to form 4-Cyclopentylbutanoic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to 4-Cyclopentylbutane using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of pyridine.
Major Products Formed
Oxidation: 4-Cyclopentylbutanoic acid.
Reduction: 4-Cyclopentylbutane.
Substitution: 4-Cyclopentylbutyl chloride or bromide.
Scientific Research Applications
4-Cyclopentylbutan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.
Industry: It is used in the production of specialty chemicals and as a solvent in certain industrial processes.
Mechanism of Action
The mechanism of action of 4-Cyclopentylbutan-1-ol is primarily related to its ability to interact with specific molecular targets and pathways. The hydroxyl group allows it to form hydrogen bonds with biological molecules, potentially affecting their function. Additionally, the cyclopentyl ring can interact with hydrophobic regions of proteins and enzymes, influencing their activity.
Comparison with Similar Compounds
Similar Compounds
Cyclopentanol: A simpler cycloalkane with a hydroxyl group attached directly to the cyclopentane ring.
Butanol: A straight-chain alcohol with four carbon atoms.
Cyclopentylmethanol: A compound with a cyclopentane ring attached to a methanol group.
Uniqueness
4-Cyclopentylbutan-1-ol is unique due to its combination of a cyclopentane ring and a butanol chain. This structure provides distinct chemical and physical properties, making it valuable for specific applications in research and industry. Its ability to undergo various chemical reactions and its potential biological activities further enhance its significance.
Properties
IUPAC Name |
4-cyclopentylbutan-1-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O/c10-8-4-3-7-9-5-1-2-6-9/h9-10H,1-8H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOUVLXYJWNZBKG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCCCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20618222 | |
Record name | 4-Cyclopentylbutan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20618222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5732-93-4 | |
Record name | 4-Cyclopentylbutan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20618222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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